molecular formula C13H19NS B13967942 2-(1-Benzylpyrrolidin-3-yl)ethanethiol

2-(1-Benzylpyrrolidin-3-yl)ethanethiol

Katalognummer: B13967942
Molekulargewicht: 221.36 g/mol
InChI-Schlüssel: IEQJEGKMPSHREI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Benzylpyrrolidin-3-yl)ethanethiol is an organic compound that features a pyrrolidine ring substituted with a benzyl group and an ethanethiol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpyrrolidin-3-yl)ethanethiol typically involves the reaction of 1-benzylpyrrolidine with ethane-1-thiol under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Detailed synthetic routes and reaction conditions can vary, but common methods involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Benzylpyrrolidin-3-yl)ethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced forms.

    Substitution: The benzyl group or the thiol group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1-Benzylpyrrolidin-3-yl)ethanethiol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(1-Benzylpyrrolidin-3-yl)ethanethiol involves its interaction with molecular targets and pathways within biological systems. The thiol group can form covalent bonds with proteins and other biomolecules, potentially affecting their function. The benzyl group may also play a role in modulating the compound’s activity and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1-Benzylpyrrolidin-3-yl)ethanamine
  • 2-(1-Benzylpyrrolidin-3-yl)ethanol
  • 2-(1-Benzylpyrrolidin-3-yl)ethanoic acid

Uniqueness

2-(1-Benzylpyrrolidin-3-yl)ethanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the pyrrolidine ring, benzyl group, and thiol chain makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C13H19NS

Molekulargewicht

221.36 g/mol

IUPAC-Name

2-(1-benzylpyrrolidin-3-yl)ethanethiol

InChI

InChI=1S/C13H19NS/c15-9-7-13-6-8-14(11-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2

InChI-Schlüssel

IEQJEGKMPSHREI-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC1CCS)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.